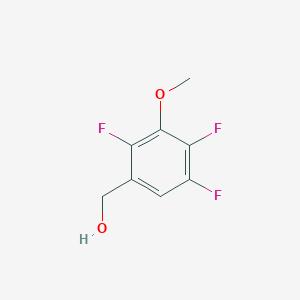
(2,4,5-Trifluoro-3-methoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4,5-Trifluoro-3-methoxyphenyl)methanol is an organic compound with the molecular formula C8H7F3O2 It is characterized by the presence of three fluorine atoms and a methoxy group attached to a phenyl ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,5-Trifluoro-3-methoxyphenyl)methanol typically involves the reaction of 2,4,5-trifluoro-3-methoxybenzaldehyde with a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent like ethanol or methanol under controlled temperature conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step processes starting from readily available raw materials. One such method includes the reaction of 2,4,5-trifluoro-3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reduction with a suitable reducing agent .
Chemical Reactions Analysis
Types of Reactions
(2,4,5-Trifluoro-3-methoxyphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include 2,4,5-trifluoro-3-methoxybenzaldehyde, 2,4,5-trifluoro-3-methoxybenzoic acid, and various substituted derivatives depending on the reaction conditions .
Scientific Research Applications
(2,4,5-Trifluoro-3-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,4,5-Trifluoro-3-methoxyphenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards specific targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 2,4,5-Trifluoro-3-methoxybenzoic acid
- 2,4,5-Trifluoro-3-methoxybenzaldehyde
- 2,4,5-Trifluoro-3-methoxybenzoyl chloride
Uniqueness
(2,4,5-Trifluoro-3-methoxyphenyl)methanol is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of three fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H7F3O2 |
|---|---|
Molecular Weight |
192.13 g/mol |
IUPAC Name |
(2,4,5-trifluoro-3-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H7F3O2/c1-13-8-6(10)4(3-12)2-5(9)7(8)11/h2,12H,3H2,1H3 |
InChI Key |
GQHZHNFJOJOLIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




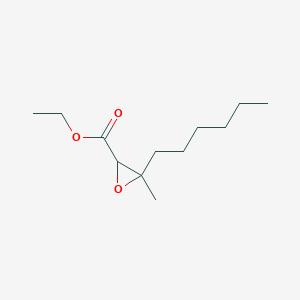
![tert-Butyl 6-chloro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15305806.png)
![Methyl 3-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino)propanoate](/img/structure/B15305818.png)
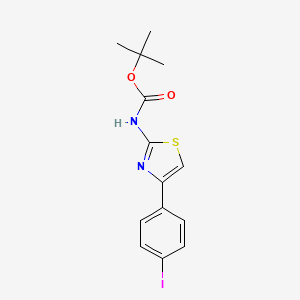
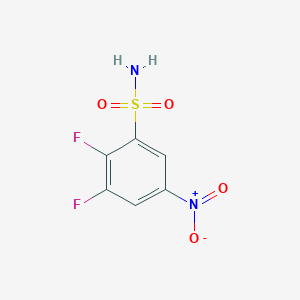

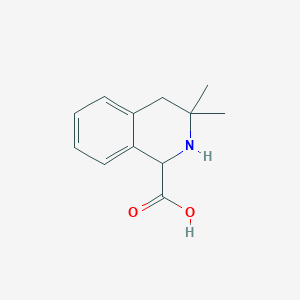
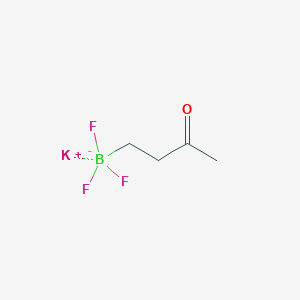
![Tert-butyl ((6-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamate](/img/structure/B15305838.png)
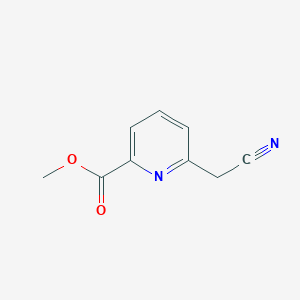

amino}-2-(3-fluorophenyl)acetic acid](/img/structure/B15305883.png)
